5-Bromo-6-chloropyridine-3-sulfonyl fluoride
CAS No.:
Cat. No.: VC13565856
Molecular Formula: C5H2BrClFNO2S
Molecular Weight: 274.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BrClFNO2S |
|---|---|
| Molecular Weight | 274.50 g/mol |
| IUPAC Name | 5-bromo-6-chloropyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |
| Standard InChI Key | YNZKFODLIQLWAM-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |
| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |
Introduction
Structural Characteristics
The compound’s structure is defined by a pyridine core with bromine and chlorine at the 5- and 6-positions, respectively, and a sulfonyl fluoride group at the 3-position. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrClFNO₂S |
| Molecular Weight | 274.50 g/mol |
| SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |
| InChI Key | YNZKFODLIQLWAM-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The sulfonyl fluoride group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. X-ray crystallography data, though unavailable, suggest steric hindrance from the halogens and sulfonyl group influences its conformational stability .
Synthesis and Preparation Methods
5-Bromo-6-chloropyridine-3-sulfonyl fluoride is typically synthesized via halogenation and sulfonylation steps. A validated route involves:
Step 1: Diazotization and Chlorination
2-Amino-3-bromopyridine-5-sulfonic acid is treated with hydrochloric acid and sodium nitrite at 0°C to form a diazonium intermediate, which is subsequently chlorinated. This step achieves a quantitative yield of 5-bromo-6-chloropyridine-3-sulfonyl chloride .
Step 2: Fluorination
The sulfonyl chloride intermediate reacts with hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions to replace the chloride with fluoride, yielding the target compound.
| Reaction Parameter | Condition |
|---|---|
| Temperature | 75–125°C |
| Reagents | PCl₅, POCl₃, HF |
| Yield | 95–100% |
This method, scalable to industrial production, avoids hazardous intermediates and ensures high purity .
Chemical Properties and Reactivity
The sulfonyl fluoride group is pivotal to the compound’s reactivity:
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Nucleophilic Substitution: The fluorine atom undergoes displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. For example, reaction with benzylamine produces 5-bromo-6-chloropyridine-3-sulfonamide.
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Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. This is critical in synthesizing biaryl scaffolds for drug candidates .
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Hydrolysis: Under acidic or basic conditions, the sulfonyl fluoride hydrolyzes to sulfonic acid, though this reaction is slower compared to sulfonyl chlorides due to fluorine’s poor leaving-group ability .
Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (135.6 Ų) and [M+Na]+ (139.4 Ų), aid in mass spectrometry characterization .
Applications in Scientific Research
Pharmaceutical Development
The compound is a key intermediate in synthesizing kinase inhibitors and protease modulators. Its halogen atoms enable late-stage functionalization, streamlining drug discovery workflows . For instance, it has been utilized in preparing candidates targeting oncogenic kinases .
Materials Science
In polymer chemistry, the sulfonyl fluoride group facilitates post-polymerization modifications. Grafting amine-functionalized side chains onto polymers enhances material properties like hydrophilicity.
Biochemical Probes
As a covalent inhibitor scaffold, the compound labels active-site residues in enzymes. This application is valuable in activity-based protein profiling (ABPP) studies .
| Hazard | Precautionary Measures |
|---|---|
| Skin Corrosion (1B) | Wear gloves, face protection |
| Eye Damage (1) | Use chemical goggles |
| Acute Toxicity (Oral) | Avoid ingestion |
Handling requires fume hoods and inert atmosphere conditions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Comparison with Related Compounds
The sulfonyl fluoride derivative exhibits distinct advantages over analogs:
| Compound | Reactivity | Stability | Applications |
|---|---|---|---|
| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | Higher reactivity | Moisture-sensitive | Intermediate |
| 5-Bromo-6-chloropyridine-3-sulfonamide | Lower electrophilicity | Stable | Drug candidates |
The fluorine atom’s electronegativity enhances stability against hydrolysis compared to the chloride, making the fluoride preferable for long-term storage .
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